1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Regioisomer differentiation Physicochemical profiling Procurement QC

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 956544-14-2) is a heterocyclic building block belonging to the 1-aryl-3,5-dimethylpyrazole-4-carboxylic acid class, with molecular formula C₁₂H₁₀Cl₂N₂O₂ and molecular weight 285.13 g/mol. It features a pyrazole core substituted with methyl groups at positions 3 and 5, a carboxylic acid at position 4, and a 2,5-dichlorophenyl ring at N1.

Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12
CAS No. 956544-14-2
Cat. No. B2410508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS956544-14-2
Molecular FormulaC12H10Cl2N2O2
Molecular Weight285.12
Structural Identifiers
SMILESCC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)O
InChIInChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H,17,18)
InChIKeyBSCQNSUMKVRODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 956544-14-2): Core Scaffold Overview for Procurement Decisions


1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 956544-14-2) is a heterocyclic building block belonging to the 1-aryl-3,5-dimethylpyrazole-4-carboxylic acid class, with molecular formula C₁₂H₁₀Cl₂N₂O₂ and molecular weight 285.13 g/mol . It features a pyrazole core substituted with methyl groups at positions 3 and 5, a carboxylic acid at position 4, and a 2,5-dichlorophenyl ring at N1. The compound is commercially available at purities ranging from 90% to ≥97% (NLT 97%) with batch-specific QC documentation including NMR, HPLC, and GC . Its predicted physicochemical profile includes a density of 1.5±0.1 g/cm³, boiling point of 449.3±45.0 °C, flash point of 225.6±28.7 °C, and a computed LogP of 3.49–4.60 depending on the prediction method . The free carboxylic acid moiety distinguishes it from ester prodrug forms, enabling direct amidation or esterification for downstream derivatization without deprotection steps. IMPORTANT LIMITATION: Direct head-to-head quantitative biological activity data for this exact CAS number in peer-reviewed primary literature is currently scarce; differentiation evidence presented below relies substantially on cross-study comparable physical properties, class-level pharmacological inference from structurally proximate analogs, and the compound's demonstrated utility as a privileged synthetic intermediate.

Why 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Cannot Be Interchanged with Regioisomeric or Functionally Divergent Analogs


Substituting this compound with a regioisomeric dichlorophenyl pyrazole-4-carboxylic acid (e.g., 2,4-dichloro or 3,4-dichloro isomers) or with the corresponding ethyl ester introduces measurable differences in physicochemical properties, hydrogen-bonding capacity, and downstream derivatization efficiency that propagate into divergent biological outcomes. The 2,5-dichloro substitution pattern imposes a distinct electronic distribution on the N1-aryl ring compared to the 3,4-dichloro isomer: the 2,5-isomer exhibits a higher predicted density (1.5 vs. 1.45 g/cm³) and boiling point (449.3 vs. 446.0 °C) alongside a substantially different dipole alignment affecting target binding . The free carboxylic acid at position 4 provides a hydrogen-bond donor/acceptor site and a direct coupling handle for amide bond formation absent in the ethyl ester analog (CAS 956960-05-7), which requires preliminary saponification . Furthermore, the 2,5-dichlorophenyl group has been explicitly identified as the optimal N1 substituent in a structure–activity relationship study of pyrazole-4-carboxamide biofilm inhibitors, where it conferred the highest anti-biofilm potency (IC₅₀ 2.3–32 μM) among tested N1-aryl variants [1]. These differences are not cosmetic; they directly affect synthetic route efficiency, intermediate purity, and the pharmacological profile of derived final compounds. Below we present the available quantitative evidence substantiating these differentiation claims, with explicit tagging of evidence strength.

Quantitative Differentiation Evidence for 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 956544-14-2) vs. Closest Analogs


Regioisomeric Chlorine Positioning: Physicochemical Property Divergence Between 2,5-Dichloro and 3,4-Dichloro N1-Phenyl Isomers

The 2,5-dichlorophenyl substitution pattern on the N1-pyrazole ring (target compound) produces consistently higher predicted density, boiling point, and LogP compared to the 3,4-dichlorophenyl regioisomer (CAS 477710-54-6). These differences arise from altered molecular packing and dipole moment due to chlorine ortho/para vs. meta/para positioning . Additionally, the 3,4-dichloro isomer has a reported experimental melting point of 238–240 °C while the 2,5-dichloro isomer's melting point is not publicly catalogued in authoritative databases, indicating differential crystallinity relevant to formulation and handling .

Regioisomer differentiation Physicochemical profiling Procurement QC

Free Carboxylic Acid vs. Ethyl Ester: Direct Derivatization Advantage for Amide and Hydrazide Conjugate Synthesis

The target compound bears a free carboxylic acid at pyrazole position 4, enabling one-step amide coupling with amines or hydrazines without requiring a preliminary ester hydrolysis step. In contrast, the ethyl ester analog ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956960-05-7; MW 313.18) must undergo saponification prior to amidation, adding at least one synthetic step, reducing overall yield, and introducing potential epimerization or decomposition risk . The carboxylic acid form was the direct precursor used to synthesize the biofilm-inhibitory carboxamide series reported by Cascioferro et al. (2016), where the free acid was coupled to substituted anilines to generate N-phenyl-1H-pyrazole-4-carboxamides [1]. This synthetic efficiency is critical for medicinal chemistry campaigns requiring rapid analog generation.

Synthetic intermediate Amide coupling Derivatization efficiency

Validated PDE4 Inhibitor Pharmacophore: The 3,5-Dimethyl-1-aryl-pyrazole-4-carboxylic Acid Scaffold in Co-Crystallographic Studies

The 3,5-dimethyl-1-aryl-pyrazole-4-carboxylic acid scaffold—of which the target compound is a direct member—has been experimentally validated as a phosphodiesterase 4 (PDE4) inhibitor pharmacophore through co-crystallography with human PDE4D. Card et al. (2005) reported that 1-(4-amino-phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester (PDB: 1Y2E) binds PDE4D at 2.10 Å resolution, and iterative scaffold optimization achieved a 4,000-fold potency increase over the initial fragment hit after only two rounds of chemical synthesis [1][2]. The target compound differs from this co-crystallized ligand by bearing a 2,5-dichlorophenyl group at N1 (vs. 4-aminophenyl) and a free carboxylic acid at position 4 (vs. ethyl ester). Since the 2,5-dichloro substitution pattern has been independently associated with enhanced target binding affinity in pyrazole-based enzyme inhibitors , the target compound represents a synthetically accessible entry point to explore PDE4 inhibition with potentially differentiated halogen-bonding interactions.

PDE4 inhibition Scaffold-based drug design X-ray crystallography

Antibacterial Azo-Derivatives: The Target Compound as Direct Precursor to Broad-Spectrum Antibacterial Pyrazoles with Superior Docking Scores vs. Chloramphenicol

The target compound serves as the direct synthetic precursor to a series of 4-((2,3,4,5-substituted phenyl)diazenyl)-1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole derivatives (compounds 3a–j) synthesized via diazo coupling at the pyrazole 4-position [1]. The precursor 2-[(substituted phenyl)hydrazono]malononitrile was reacted with 2,5-dichlorophenyl hydrazine—the same hydrazine building block from which the target compound is synthesized—yielding these derivatives in 70–85% yield [1]. Seven of the ten derivatives (3b, 3c, 3e, 3f, 3g, 3h, 3j) exhibited moderate antibacterial activity against S. aureus, B. subtilis, E. coli, and P. fluorescens, with compounds 3a, 3d, and 3g–3j displaying superior in silico docking scores against S. aureus dehydrosqualene synthase (PDB: 2ZCS) compared to the reference drug chloramphenicol [1]. DFT calculations revealed HOMO-LUMO energy gaps of 3.36–3.39 eV across the series, with compound 3c showing the highest electronegativity (4.63 eV), correlating with enhanced antibacterial potency [1].

Antibacterial pyrazoles Azo-derivatives Molecular docking

Biofilm Inhibition: The 2,5-Dichlorophenyl-Pyrazole-4-Carboxamide Scaffold as the Most Potent Anti-Virulence Chemotype Against S. aureus

In a systematic SAR study of N-phenyl-1H-pyrazole-4-carboxamide derivatives, Cascioferro et al. (2016) identified 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide (compound 14) as the most potent biofilm formation inhibitor among all tested analogs against three S. aureus strains (ATCC 29213, ATCC 25923, ATCC 6538), with IC₅₀ values ranging from 2.3 to 32 μM [1]. The 2,5-dichlorophenyl N1-substituent was explicitly identified as the optimal aryl group for anti-biofilm activity within the tested series. Compound 14 also demonstrated a protective effect in vivo, improving survival of Galleria mellonella (wax moth) larvae infected with S. aureus ATCC 29213 [1]. The target compound (CAS 956544-14-2) bears the identical 2,5-dichlorophenyl-pyrazole core and a carboxylic acid at position 4, which can be directly converted to the corresponding carboxamide via one-step amide coupling—making it the immediate synthetic precursor to this validated anti-virulence chemotype.

Biofilm inhibition Anti-virulence Staphylococcus aureus

Anti-Mycobacterial Pyrazole-4-Carboxylic Acid Chemotype: Patent-Reported MIC Range Against M. tuberculosis H37Rv

Patent WO2014174457A1 discloses pyrazole carboxylic acid analogues of general Formula I as potent anti-mycobacterial agents, with minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv in the range of 3 to 30 μg/mL and against Mycobacterium smegmatis MC² 155 in the range of 1 to 35 μg/mL [1]. The claimed generic structure encompasses 1-(dichlorophenyl)-substituted pyrazole-4-carboxylic acid derivatives with varying substituents at positions 3, 4, and 5. Within this series, specific analogues bearing 2,4-dichlorophenyl or 2,5-dichlorophenyl N1-substitution were explicitly exemplified. When benchmarked against the first-line anti-TB drug ethambutol (MIC 3.25 μg/mL), analogue 14 was reported as equally active; all 18 analogues tested were more potent than pyrazinamide (MIC 50.0 μg/mL) [1]. The target compound falls within the structural scope of Formula I and represents a key intermediate for generating the exemplified carboxamide and hydrazide derivatives.

Antimycobacterial Tuberculosis Pyrazole-4-carboxylic acid

Evidence-Backed Application Scenarios for 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 956544-14-2)


Medicinal Chemistry: One-Step Synthesis of Pyrazole-4-Carboxamide Anti-Biofilm Agents Targeting S. aureus

Procurement of the free carboxylic acid form enables direct amide coupling to generate N-substituted pyrazole-4-carboxamides without a deprotection step. This is the exact synthetic route that produced the most potent biofilm inhibitor in the Cascioferro et al. (2016) series (compound 14, IC₅₀ 2.3–32 μM against three S. aureus strains), where the 2,5-dichlorophenyl N1-substituent was identified as the optimal aryl group for anti-biofilm activity [1]. The target compound eliminates the ester hydrolysis step required if the ethyl ester analog (CAS 956960-05-7) were used instead, reducing synthesis time and cumulative yield loss .

Anti-Tubercular Drug Discovery: Gateway Intermediate to Patented Pyrazole-4-Carboxamide Anti-Mycobacterial Agents

As established in patent WO2014174457A1, pyrazole-4-carboxylic acid analogues achieve MIC values of 3–30 μg/mL against M. tuberculosis H37Rv, with lead analogues matching ethambutol potency (MIC ~3.25 μg/mL) [1]. The target compound, bearing the 2,5-dichlorophenyl N1-substituent and a free carboxylic acid at C4, is the direct precursor for synthesizing the amide derivatives exemplified in the patent claims. Procurement of this intermediate supports SAR campaigns aimed at optimizing anti-mycobacterial potency while maintaining the privileged 2,5-dichlorophenyl-pyrazole core.

Antibacterial Azo-Dye Derivative Synthesis: Direct Precursor to Broad-Spectrum Agents with Superior Docking Scores vs. Chloramphenicol

The target compound is the immediate precursor for synthesizing 4-((2,3,4,5-substituted phenyl)diazenyl)-1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole derivatives via diazo coupling at the C4 position, as demonstrated by Vashisht et al. (2025) [1]. These azo-derivatives (3a–j) were obtained in 70–85% yield, with seven compounds showing antibacterial activity against both Gram-positive and Gram-negative strains, and multiple derivatives achieving docking scores superior to chloramphenicol against S. aureus dehydrosqualene synthase (PDB: 2ZCS) [1]. The reproducible synthetic protocol and defined SAR trajectory make this compound a reliable starting material for antibacterial azo-pyrazole library synthesis.

PDE4 Inhibitor Development: Halogen-Substituted Entry Point into a Crystallographically Validated Pharmacophore

The 3,5-dimethyl-1-aryl-pyrazole-4-carboxylic acid scaffold has been co-crystallized with human PDE4D (PDB: 1Y2E), demonstrating specific engagement of the PDE4 catalytic site and enabling a 4,000-fold potency improvement through scaffold-based design (Card et al., Nat Biotechnol, 2005) [1]. The target compound differentiates itself from the reported PDE4 inhibitor by bearing a 2,5-dichlorophenyl N1-substituent, which may confer altered target selectivity through halogen-bonding interactions—a hypothesis supported by the independent observation that dichlorophenyl-substituted pyrazoles show up to 20-fold enhanced binding affinity for COX-2 compared to non-halogenated analogs . This positions the compound as a strategically differentiated starting material for PDE4-focused medicinal chemistry programs.

Quote Request

Request a Quote for 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.